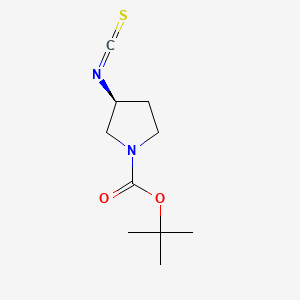
tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an isothiocyanate group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl(3S)-3-aminopyrrolidine-1-carboxylate with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group .
Industrial Production Methods
Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines to form thioureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a manganese catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of thioureas.
Aplicaciones Científicas De Investigación
tert-Butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The molecular targets include amino acid residues such as lysine and cysteine .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl(3S)-3-aminopyrrolidine-1-carboxylate
- tert-Butyl(3S)-3-thiocyanatopyrrolidine-1-carboxylate
- tert-Butyl(3S)-3-isocyanatopyrrolidine-1-carboxylate
Uniqueness
tert-Butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity compared to similar compounds with different functional groups. This reactivity makes it valuable for specific applications in chemical synthesis and biological studies .
Actividad Biológica
tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, metabolic stability, and potential therapeutic applications.
Structural Overview
The compound features a tert-butyl group, a pyrrolidine ring, and an isothiocyanate functional group. The presence of the isothiocyanate moiety is significant as it is known for exhibiting various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Research has shown that isothiocyanates can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Studies have indicated that compounds with isothiocyanate groups can inhibit tumor growth in vitro and in vivo.
Antimicrobial Activity
Isothiocyanates have demonstrated antimicrobial properties against a range of pathogens. For example, studies have reported that certain isothiocyanates can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans.
Metabolic Stability
The metabolic stability of this compound is influenced by the tert-butyl group, which can affect the compound's pharmacokinetics. Research indicates that modifications to the tert-butyl moiety can enhance metabolic stability, potentially leading to improved bioavailability and reduced toxicity.
Case Study: Metabolic Pathways
A study examining the metabolic pathways of similar compounds found that the tert-butyl group often undergoes oxidation, leading to various metabolites. This metabolic pathway can significantly impact the pharmacological activity of the compound, as demonstrated in Table 1 below.
| Compound | Metabolic Pathway | Key Metabolites | Bioactivity |
|---|---|---|---|
| This compound | Oxidation | Alcohol derivatives | Anticancer activity |
| Tert-butyl isothiocyanate | Hydrolysis | Thiocarbamate | Antimicrobial activity |
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance, modifications to the pyrrolidine ring or the introduction of additional functional groups have been explored to improve efficacy against specific cancer cell lines.
Propiedades
Fórmula molecular |
C10H16N2O2S |
|---|---|
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-isothiocyanatopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8(6-12)11-7-15/h8H,4-6H2,1-3H3/t8-/m0/s1 |
Clave InChI |
BRHYXIAYPHYBDB-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N=C=S |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















